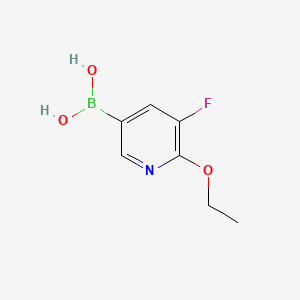

(6-乙氧基-5-氟吡啶-3-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C7H9BFNO3 . It is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .

Synthesis Analysis

A general method for the synthesis and isolation of novel 6-halo-pyridin-3-yl-boronic acids and esters has been described. These compounds are prepared taking into account a regioselective halogen–metal exchange with a trialkylborate starting from 2,5-dihalopyridines .

Molecular Structure Analysis

The molecular structure of “(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid” is characterized by a boronic acid group attached to a pyridine ring, which is further substituted with an ethoxy group and a fluorine atom . The InChI code for this compound is 1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 .

Physical and Chemical Properties Analysis

“(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid” has a molecular weight of 184.96 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 and a topological polar surface area of 62.6 Ų .

科学研究应用

硼酸衍生物在研究中的应用简介

由于其与二醇和其他Lewis碱形成稳定共价键的独特性质和多功能性,硼酸及其衍生物在各个研究领域,特别是在药物化学领域中引起了广泛关注。在这些衍生物中,(6-乙氧基-5-氟吡啶-3-基)硼酸代表了一种具有潜在应用于药物合成、生物分子标记和材料科学的化合物。

医学诊断和治疗中的硼酸

最近的进展突出了硼酸衍生物在医学诊断和治疗中的应用。具体来说,将硼酸基团纳入药物微型和纳米载体已被证明可以提高治疗效果,特别是在癌症治疗中。这些修饰还允许对药物载体进行体内和体外实时成像,利用硼酸衍生物的高荧光强度和低毒性(Marfin et al., 2017)。

硼酸药物发现

由于硼酸具有增强药物效力和改善药代动力学特性的潜力,药物发现领域不断增加了硼酸的应用。值得注意的是,美国食品药品监督管理局(FDA)已批准了几种硼酸药物,突显了它们在现代治疗中的重要性(Plescia & Moitessier, 2020)。

传感器技术中的硼酸

硼酸衍生物在传感器技术中有着广泛的应用,特别是在开发用于检测糖类、糖化血红蛋白和其他生物分析物的生物传感器方面。这些传感器利用硼酸对1,2-或1,3-二醇残基的选择性结合性质,通过形成环状硼酸酯键,为非酶葡萄糖传感器和其他诊断工具提供了基础(Wang et al., 2014)。

材料科学中的硼酸

在材料科学领域,硼酸有助于开发阻燃剂和木材防腐技术。硼化合物的双重功能,将阻燃性与木材保护结合在一起,通常通过将硼固定到木材中实现,从而增强其对火灾和生物降解的抵抗力(Marney & Russell, 2008)。

安全和危害

作用机制

Target of Action

Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have hydroxyl groups .

Mode of Action

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of reversible covalent bonds. This interaction can lead to changes in the target’s function, potentially altering biochemical pathways .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c . Its solubility is low in water but higher in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Result of Action

The ability of boronic acids to form reversible covalent bonds can lead to changes in the function of their targets, potentially altering cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid. For instance, its stability can be affected by temperature and humidity, as it should be stored in a dry environment at 2-8°C . Furthermore, its solubility and therefore its bioavailability can be influenced by the presence of certain solvents .

属性

IUPAC Name |

(6-ethoxy-5-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQWQXHLVIJJQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672092 |

Source

|

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-57-7 |

Source

|

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)